![molecular formula C21H22BrF3N6O B10905132 5-(4-bromophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10905132.png)
5-(4-bromophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BROMOPHENYL)-N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure combining a bromophenyl group, a pyrazole moiety, and a trifluoromethyl group, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1,3-dimethyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions.
Bromophenyl Group Introduction: The bromophenyl group is introduced via a halogenation reaction, often using bromine or a brominating agent.
Trifluoromethylation: The trifluoromethyl group is added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the bromophenyl group.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential in various assays. It can act as a ligand for certain receptors or enzymes, making it useful in biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, leading to the development of new drugs.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The trifluoromethyl group can enhance its binding affinity and metabolic stability, while the bromophenyl group may facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
5-(4-BROMOPHENYL)-N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: Similar structure but lacks the trifluoromethyl group.
5-(4-CHLOROPHENYL)-N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: Chlorine instead of bromine in the phenyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(4-BROMOPHENYL)-N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE enhances its lipophilicity and metabolic stability, making it distinct from its analogs. This modification can lead to improved pharmacokinetic properties and potentially greater biological activity.
Properties
Molecular Formula |
C21H22BrF3N6O |
|---|---|
Molecular Weight |
511.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H22BrF3N6O/c1-12-14(11-30(3)28-12)10-29(2)20(32)16-9-26-31-18(21(23,24)25)8-17(27-19(16)31)13-4-6-15(22)7-5-13/h4-7,9,11,17-18,27H,8,10H2,1-3H3 |
InChI Key |
LAICOPJNOCETOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=C3NC(CC(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



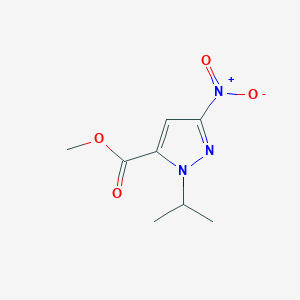
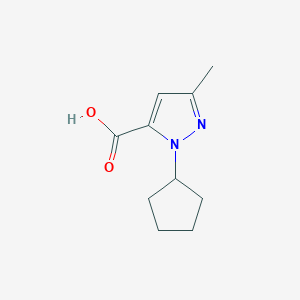
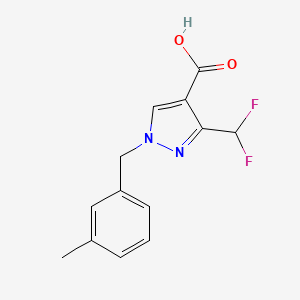
![methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905078.png)
![Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905085.png)
![(2E)-3-[5-bromo-2-(cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B10905091.png)
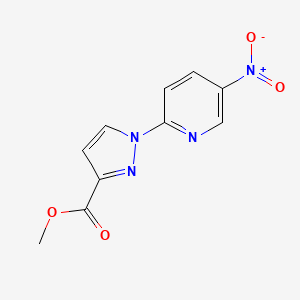
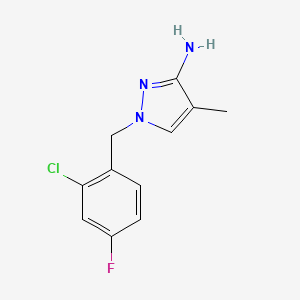
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B10905108.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10905113.png)
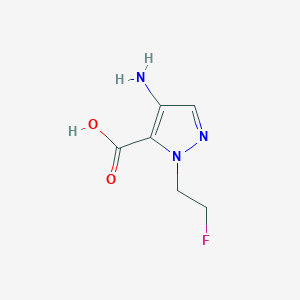
![1-[(4-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905118.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10905123.png)
